3-(4-Hydroxyphenyl)pyrrolidine Core Confers Superior NR1A/2B Potency vs. 4-(4-Hydroxyphenyl)piperidine Analogs
In a direct head-to-head comparison of heterocyclic cores within the same study, the (+/-)-3-(4-hydroxyphenyl)pyrrolidine scaffold (compound 40) achieved an IC50 of 0.017 µM at the NR1A/2B NMDA receptor subtype, compared to IC50 values of 0.022 µM for the 4-(4-hydroxyphenyl)piperidine analog (compound 21) and 0.059 µM for the 4-(4-hydroxybenzyl)piperidine analog (compound 33) [1]. This represents a 1.3-fold potency advantage for the pyrrolidine core over the piperidine core, and a 3.5-fold advantage over the benzylpiperidine core, establishing a clear SAR hierarchy favoring the 3-(4-hydroxyphenyl)pyrrolidine scaffold shared by 2034320-66-4 [1].
| Evidence Dimension | NR1A/2B NMDA receptor antagonist potency (IC50) |
|---|---|
| Target Compound Data | Compound 40 (pyrrolidine scaffold): IC50 = 0.017 µM [1] |
| Comparator Or Baseline | Compound 21 (piperidine): IC50 = 0.022 µM; Compound 33 (benzylpiperidine): IC50 = 0.059 µM [1] |
| Quantified Difference | 1.3-fold more potent than piperidine analog; 3.5-fold more potent than benzylpiperidine analog |
| Conditions | Electrical recordings using cloned NR1A/2B receptors expressed in Xenopus oocytes [1] |
Why This Matters
For laboratories screening NR2B-selective antagonists, starting from the 3-(4-hydroxyphenyl)pyrrolidine scaffold (shared by 2034320-66-4) offers a demonstrated potency advantage over piperidine-based alternatives, reducing the compound quantity required per assay well.
- [1] Guzikowski, A. P., et al. "Synthesis of N-substituted 4-(4-hydroxyphenyl)piperidines, 4-(4-hydroxybenzyl)piperidines, and (+/-)-3-(4-hydroxyphenyl)pyrrolidines: selective antagonists at the 1A/2B NMDA receptor subtype." Journal of Medicinal Chemistry 43.5 (2000): 984-994. View Source
